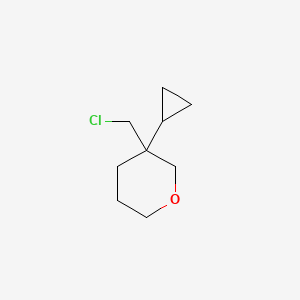

3-(Chloromethyl)-3-cyclopropyloxane

説明

3-(Chloromethyl)-3-cyclopropyloxane is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 3-position with both a chloromethyl (-CH₂Cl) group and a cyclopropane ring. The chloromethyl group confers electrophilic reactivity, while the cyclopropane introduces steric hindrance and ring strain. Comparisons with structurally related compounds (e.g., epichlorohydrin, chlorinated silanes, and cytotoxic indole derivatives) allow for inferring its chemical behavior and biological relevance.

特性

分子式 |

C9H15ClO |

|---|---|

分子量 |

174.67 g/mol |

IUPAC名 |

3-(chloromethyl)-3-cyclopropyloxane |

InChI |

InChI=1S/C9H15ClO/c10-6-9(8-2-3-8)4-1-5-11-7-9/h8H,1-7H2 |

InChIキー |

AKGKDSZRVXSKCA-UHFFFAOYSA-N |

正規SMILES |

C1CC(COC1)(CCl)C2CC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3-cyclopropyloxane typically involves the reaction of cyclopropylmethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then cyclizes to form the desired product under controlled conditions .

Industrial Production Methods: Industrial production of 3-(Chloromethyl)-3-cyclopropyloxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

化学反応の分析

Types of Reactions: 3-(Chloromethyl)-3-cyclopropyloxane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form cyclopropyl oxane derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted cyclopropyl oxanes

- Oxidized cyclopropyl derivatives

- Reduced cyclopropylmethanol derivatives

科学的研究の応用

3-(Chloromethyl)-3-cyclopropyloxane has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3-(Chloromethyl)-3-cyclopropyloxane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 3-(Chloromethyl)-3-cyclopropyloxane and analogous compounds:

Reactivity and Stability

- Chloromethyl Reactivity : The chloromethyl group in 3-(Chloromethyl)-3-cyclopropyloxane is likely susceptible to nucleophilic substitution (SN2), similar to epichlorohydrin . However, steric hindrance from the adjacent cyclopropane and oxane ring may slow reactivity compared to linear analogs.

- Cyclopropane Effects : The cyclopropane ring introduces angle strain (≈ 60° bond angles), increasing susceptibility to ring-opening reactions. This contrasts with the more stable oxane ring (≈ 109° bond angles), which may stabilize the compound overall .

- Silane Comparison: 3-Chloropropylmethyldimethoxysilane undergoes hydrolysis to form silanols, a property absent in the target compound due to its lack of silicon .

Key Research Findings and Hypotheses

Steric vs. Electronic Effects : The cyclopropane’s electron-withdrawing nature may polarize the C-Cl bond in the chloromethyl group, enhancing electrophilicity. However, steric shielding from the oxane and cyclopropane could offset this effect .

Synthetic Challenges : Synthesis may require cyclopropanation strategies (e.g., Simmons-Smith) or protective groups to manage the reactivity of the chloromethyl moiety, analogous to methods used for indole derivatives .

Toxicity Considerations : Epichlorohydrin’s irritant properties suggest that 3-(Chloromethyl)-3-cyclopropyloxane may require careful handling, though its bulkier structure could reduce volatility.

生物活性

3-(Chloromethyl)-3-cyclopropyloxane is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure

The compound features a chloromethyl group attached to a cyclopropyl moiety, which is significant for its reactivity and interaction with biological systems. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that 3-(Chloromethyl)-3-cyclopropyloxane exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. These activities are primarily attributed to its ability to interact with cellular components and modulate biochemical pathways.

Antimicrobial Activity

Studies have demonstrated that 3-(Chloromethyl)-3-cyclopropyloxane possesses antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting vital cellular processes.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating the immune response.

Anticancer Potential

Preliminary investigations suggest that 3-(Chloromethyl)-3-cyclopropyloxane may induce apoptosis in cancer cells through the activation of caspase pathways. This property makes it a candidate for further exploration in cancer therapeutics.

The biological activity of 3-(Chloromethyl)-3-cyclopropyloxane can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.

- Cytokine Modulation : By altering cytokine production, the compound can influence immune responses, potentially reducing chronic inflammation.

Case Studies

Several case studies have examined the efficacy of 3-(Chloromethyl)-3-cyclopropyloxane in various biological contexts:

- Case Study 1 : In vitro studies on bacterial cultures revealed that the compound significantly reduced bacterial viability at concentrations as low as 10 µM, demonstrating its potential as an antibacterial agent.

- Case Study 2 : Animal models treated with 3-(Chloromethyl)-3-cyclopropyloxane showed a marked decrease in inflammatory markers such as TNF-α and IL-6, suggesting its role in managing inflammatory diseases.

- Case Study 3 : Preliminary cancer cell line studies indicated that treatment with the compound led to a dose-dependent increase in apoptosis rates, particularly in breast cancer cells.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of 3-(Chloromethyl)-3-cyclopropyloxane:

| Biological Activity | Model/System | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Bacterial cultures | 10 | Significant reduction in viability |

| Anti-inflammatory | Animal models | 5 | Decreased TNF-α and IL-6 levels |

| Anticancer | Cancer cell lines | 20 | Increased apoptosis rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。